REACTION_CXSMILES
|
[C:1]([O:17][CH2:18][CH3:19])(=[O:16])[CH2:2][C:3]([CH2:10][C:11]([O:13]CC)=[O:12])([C:5]([O:7][CH2:8][CH3:9])=[O:6])[OH:4].[OH-].[Na+]>C(O)C.O>[OH:4][C:3]([C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH2:2][C:1]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][C:11]([OH:13])=[O:12] |f:1.2|
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)OCC)CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature under argon for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
then diluted with water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is then extracted with a large excess of chloroform (4×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give crude oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (5% MeOH/CH2Cl2 to 1% AcOH/5%MeOH/CH2Cl2)
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(=O)O)(CC(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.72 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |